REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[N:5][N:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]=1)#[N:2].C(O[CH:17](OCC)[N:18]([CH3:20])[CH3:19])C>>[CH3:17][N:18]([CH3:20])[CH:19]=[C:8]([N:6]1[CH:7]=[C:3]([C:1]#[N:2])[N:4]=[N:5]1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]
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Name
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|
Quantity
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1.3 g
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Type
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reactant
|
Smiles
|
C(#N)C=1N=NN(C1)CC(=O)OCC
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Name
|
|
Quantity
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1.4 mL
|
Type
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reactant
|
Smiles
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C(C)OC(N(C)C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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For work-up, the cooled reaction solution
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Type
|
CONCENTRATION
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Details
|
is concentrated on a rotary evaporator
|
Type
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CUSTOM
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Details
|
the residue is dried under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
CN(C=C(C(=O)OCC)N1N=NC(=C1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |